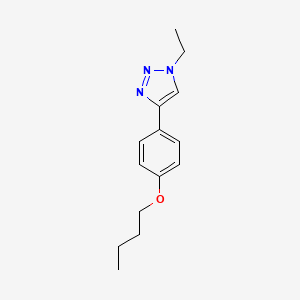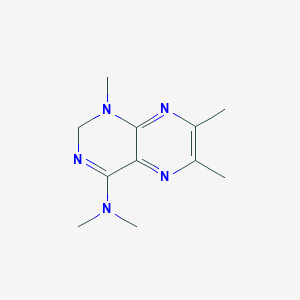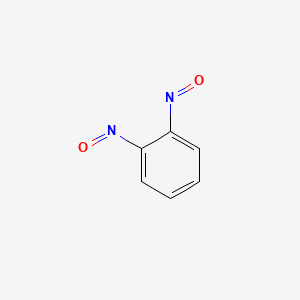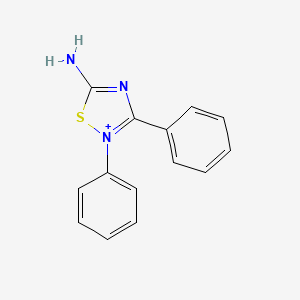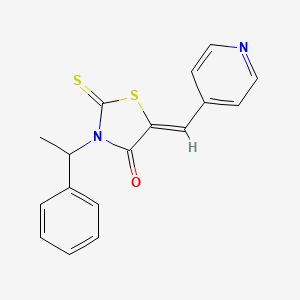![molecular formula C22H30N4O4 B14168254 1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900881-22-3](/img/structure/B14168254.png)
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido-pyrrolo-pyrimidine core with various substituents, such as methoxypropyl, methyl, and methylethoxypropyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrido-Pyrrolo-Pyrimidine Core: The core structure is typically synthesized through a series of cyclization reactions involving appropriate precursors. These reactions often require specific catalysts and conditions, such as elevated temperatures and inert atmospheres.
Introduction of Substituents: The methoxypropyl, methyl, and methylethoxypropyl groups are introduced through alkylation or acylation reactions. These steps may involve the use of reagents such as alkyl halides or acyl chlorides, along with bases or acids to facilitate the reactions.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. Additionally, ensuring the safety and environmental sustainability of the production process would be crucial.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other reagents in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substituents and the resulting biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
900881-22-3 |
|---|---|
Fórmula molecular |
C22H30N4O4 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H30N4O4/c1-15(2)30-13-6-9-23-21(27)18-14-17-20(25(18)11-7-12-29-4)24-19-16(3)8-5-10-26(19)22(17)28/h5,8,10,14-15H,6-7,9,11-13H2,1-4H3,(H,23,27) |
Clave InChI |
IQICBRXRWWSXHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)
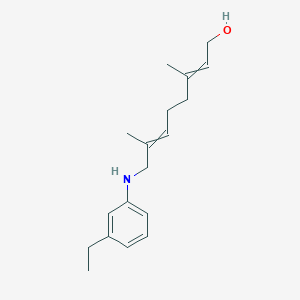
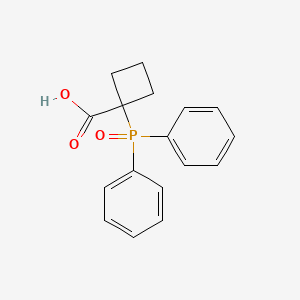

![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
